N-(2H-1,3-benzodioxol-5-yl)-2-{1-[(2-fluorophenyl)methyl]-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(2H-1,3-benzodioxol-5-yl)-2-{1-[(2-fluorophenyl)methyl]-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}acetamide” is a complex organic compound that features a benzodioxole ring, a fluorophenyl group, and a pyrrolopyridine core. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Mechanism of Action
Target of Action
Based on the structure of similar compounds, it is predicted that it may interact with various proteins or enzymes in the body .
Mode of Action
It’s known that similar compounds interact with their targets, causing changes in their function . The compound’s interaction with its targets could lead to alterations in cellular processes, potentially influencing cell growth, division, or signaling pathways .
Biochemical Pathways
Similar compounds have been shown to influence various cellular pathways, including those involved in cell growth, division, and apoptosis .
Pharmacokinetics
Finally, the compound’s excretion from the body can influence its overall effect and potential for toxicity .
Result of Action
Similar compounds have been shown to cause various cellular effects, including changes in cell growth, division, and apoptosis .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can impact the compound’s stability and its interactions with its targets. Additionally, the compound’s environment within the body, including the specific tissue or cell type it is in, can influence its action .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(2H-1,3-benzodioxol-5-yl)-2-{1-[(2-fluorophenyl)methyl]-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}acetamide” would likely involve multiple steps, including the formation of the benzodioxole ring, the introduction of the fluorophenyl group, and the construction of the pyrrolopyridine core. Typical reaction conditions might include:
Formation of Benzodioxole Ring: This could involve the cyclization of a catechol derivative with a suitable dihalide.
Introduction of Fluorophenyl Group: This might be achieved through a nucleophilic substitution reaction.
Construction of Pyrrolopyridine Core: This could involve a multi-step synthesis starting from a pyridine derivative.
Industrial Production Methods
Industrial production methods would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This might include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
The compound might undergo various types of reactions, including:
Oxidation: Potentially leading to the formation of quinones or other oxidized derivatives.
Reduction: Possibly reducing the ketone group to an alcohol.
Substitution: Halogenation or other substitution reactions on the aromatic rings.
Common Reagents and Conditions
Common reagents might include:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound might be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biology, it could be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids.
Medicine
In medicine, it might be investigated for its potential therapeutic effects, such as anti-inflammatory, anti-cancer, or antimicrobial activities.
Industry
In industry, it could be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other benzodioxole derivatives, fluorophenyl compounds, and pyrrolopyridine analogs.
Uniqueness
The uniqueness of “N-(2H-1,3-benzodioxol-5-yl)-2-{1-[(2-fluorophenyl)methyl]-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}acetamide” would lie in its specific combination of functional groups and its potential biological activities.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[1-[(2-fluorophenyl)methyl]-7-oxopyrrolo[2,3-c]pyridin-6-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18FN3O4/c24-18-4-2-1-3-16(18)12-26-9-7-15-8-10-27(23(29)22(15)26)13-21(28)25-17-5-6-19-20(11-17)31-14-30-19/h1-11H,12-14H2,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHCVCWOPUIGQCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CN3C=CC4=C(C3=O)N(C=C4)CC5=CC=CC=C5F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18FN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.